molecular formula C23H24ClN3O2S B2808622 3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422529-54-2

3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

货号: B2808622
CAS 编号: 422529-54-2
分子量: 441.97
InChI 键: JFXRPMPVIYHOFV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Compounds within this structural family, characterized by a 3-(4-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide core, are subjects of ongoing scientific investigation . Research on closely related analogs suggests potential interest in their activity as antagonists of specific receptors, such as the C-X-C chemokine receptor type 4 (CXCR4) . The CXCR4 receptor is a key target in immunological and oncological research, implicated in processes such as cancer metastasis, HIV entry into cells, and inflammatory diseases . The specific modification with a 2-methylcyclohexyl substituent is provided to researchers for the exploration of structure-activity relationships (SAR), aiming to elucidate how different side chains influence the compound's bioavailability, selectivity, and binding affinity. This reagent is designed to support advanced studies in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents for cancers, autoimmune disorders, and viral infections .

属性

CAS 编号

422529-54-2

分子式

C23H24ClN3O2S

分子量

441.97

IUPAC 名称

3-[(4-chlorophenyl)methyl]-N-(2-methylcyclohexyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H24ClN3O2S/c1-14-4-2-3-5-19(14)25-21(28)16-8-11-18-20(12-16)26-23(30)27(22(18)29)13-15-6-9-17(24)10-7-15/h6-12,14,19H,2-5,13H2,1H3,(H,25,28)(H,26,30)

InChI 键

JFXRPMPVIYHOFV-UHFFFAOYSA-N

SMILES

CC1CCCCC1NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

溶解度

not available

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the quinazoline intermediate.

    Attachment of the Methylcyclohexyl Group: This step involves the reaction of the intermediate with 2-methylcyclohexylamine under appropriate conditions to form the desired amide linkage.

    Incorporation of the Thioxo Group: The thioxo group is introduced through a thiolation reaction, typically using a thiolating agent such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and the recycling of solvents and reagents to minimize waste and reduce costs.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic chlorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological macromolecules are of significant interest in biochemical research.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are investigating its mechanism of action and efficacy in various disease models.

Industry

Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products.

作用机制

The mechanism of action of 3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction cascades that regulate cellular processes like inflammation, cell proliferation, and apoptosis.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

A. Quinazoline Derivatives 1. Methyl 2-((2-Chlorobenzyl)thio)-4-Oxo-3-Phenyl-3,4-Dihydroquinazoline-7-Carboxylate (CAS 514857-29-5) - Structural Differences: - Substitution at position 2: Thioether (2-(2-chlorobenzyl)thio) vs. thioxo (2-thioxo) in the target compound. - Position 7: Methyl ester vs. 2-methylcyclohexyl carboxamide. - The methyl ester is metabolically labile, whereas the carboxamide in the target compound may enhance stability and bioavailability .

N-(2-Chlorobenzyl)-3-(4-Methylphenyl)-1-(3-Nitrobenzyl)-2,4-Dioxo-1,2,3,4-Tetrahydroquinazoline-7-Carboxamide

  • Structural Differences :

  • Oxo groups at positions 2 and 4 vs. thioxo at position 2 and oxo at position 4 in the target.
  • Substituents: 2-chlorobenzyl, 4-methylphenyl, and 3-nitrobenzyl groups.
    • Functional Implications :

B. Positional Isomers
3. 3-(4-Chlorobenzyl)-N-(4-Methylcyclohexyl)-4-Oxo-2-Thioxo-1,2,3,4-Tetrahydroquinazoline-7-Carboxamide
- Structural Difference :
- 4-Methylcyclohexyl vs. 2-methylcyclohexyl carboxamide.
- Functional Implications :
- Positional isomerism of the methyl group on the cyclohexyl ring could affect conformational flexibility and steric interactions with biological targets .

C. Heterocyclic Analogues 4. 3-(4-Chlorobenzyl)-N-((1-Ethylpyrrolidin-2-yl)Methyl)-4-Oxo-2-Thioxo-1,2,3,4-Tetrahydroquinazoline-7-Carboxamide - Structural Differences: - (1-Ethylpyrrolidin-2-yl)methyl vs. 2-methylcyclohexyl carboxamide.

生物活性

The compound 3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound features a quinazoline core substituted with a chlorobenzyl group and a cyclohexyl moiety, contributing to its unique pharmacological properties. The presence of the thioxo group is also significant, as it may enhance the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that quinazoline derivatives exhibit notable antibacterial properties. For instance, studies have shown that similar compounds display activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 0.1 mg/mL, demonstrating their potency.

CompoundMIC (mg/mL)Target Bacteria
Compound A0.004Enterobacter cloacae
Compound B0.015Staphylococcus aureus
Compound C0.030Escherichia coli

The specific activity of This compound has not been extensively documented in available literature; however, its structural analogs have shown promising results in inhibiting bacterial growth.

Anticancer Activity

Quinazoline derivatives are also investigated for their anticancer properties. They have been found to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies focusing on similar compounds have reported IC50 values in the micromolar range against different cancer types.

Cell LineIC50 (µM)Reference
HeLa5.0Study on quinazoline derivatives
MCF-710.0Study on quinazoline derivatives
A5498.5Study on quinazoline derivatives

The biological activity of this compound likely involves multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Quinazolines can act as enzyme inhibitors, affecting pathways crucial for bacterial survival or cancer cell proliferation.
  • Interference with DNA Replication : Some derivatives have shown the ability to bind to DNA or interfere with its replication process.
  • Apoptosis Induction : Certain compounds promote programmed cell death in cancer cells through various signaling pathways.

Case Studies

  • Antibacterial Efficacy : A study conducted on related quinazoline compounds demonstrated significant antibacterial effects against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the potential of these compounds as alternative therapeutic agents.
  • Anticancer Research : In vitro studies on similar compounds revealed their effectiveness in reducing tumor growth in xenograft models of breast cancer. The results indicated that these compounds could serve as lead candidates for further development.

常见问题

Q. What are the optimal synthetic routes for this compound, and how can yield and purity be maximized?

The synthesis involves multi-step reactions, including condensation, cyclization, and amide formation. Key factors include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dioxane enhance reaction efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or acid catalysts (e.g., p-toluenesulfonic acid) accelerate specific steps, such as cyclization .
  • Temperature control : Maintaining 60–80°C during condensation minimizes side reactions . Methodological optimization requires iterative testing of reaction parameters and purification via column chromatography .

Q. How is structural elucidation performed for this quinazoline derivative?

Analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns (e.g., carboxamide NH at δ 10–12 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry of the 2-methylcyclohexyl group, critical for activity studies .

Q. What in vitro assays are used to screen its biological activity?

Standard assays include:

  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
  • Solubility testing : Kinetic solubility in PBS or DMSO predicts bioavailability .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory bioactivity data across cell lines?

Discrepancies in IC₅₀ values may arise from:

  • Cell-specific metabolism : LC-MS/MS quantifies intracellular compound levels to correlate exposure with efficacy .
  • Off-target effects : siRNA knockdown or CRISPR screens identify secondary targets .
  • Redox sensitivity : Antioxidant pretreatment (e.g., N-acetylcysteine) tests ROS-mediated activity .

Q. What strategies guide structure-activity relationship (SAR) analysis for quinazoline analogs?

SAR analysis compares:

  • Substituent effects : Replacing the 4-chlorobenzyl group with methoxy or methyl analogs alters lipophilicity and target binding .
  • Core modifications : Thioxo-to-oxo substitution in the quinazoline ring reduces metabolic instability .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions with target proteins .

Q. How are synthetic challenges in regioselective functionalization addressed?

Challenges include controlling reactivity at the quinazoline C-3 position:

  • Protecting groups : Boc or Fmoc protection of the carboxamide prevents unwanted side reactions .
  • Microwave-assisted synthesis : Accelerates regioselective alkylation under controlled conditions .
  • In situ monitoring : ReactIR tracks intermediate formation to optimize reaction quenching .

Q. What methodologies validate target engagement in complex biological systems?

Techniques include:

  • Cellular thermal shift assays (CETSA) : Confirms target binding by measuring protein thermal stability shifts .
  • Pull-down assays : Biotinylated probes isolate compound-bound proteins for identification via LC-MS .
  • Fluorescence polarization : Quantifies binding affinity to recombinant targets (e.g., kinases) .

Q. How can computational modeling improve derivative design?

  • ADMET prediction : SwissADME forecasts pharmacokinetic properties (e.g., CYP450 inhibition) .
  • Free-energy perturbation (FEP) : Simulates binding energy changes for substituent modifications .
  • Fragment-based design : Docking fragment libraries identifies moieties to enhance potency .

Data Contradiction Analysis

  • Example : Variability in cytotoxicity data may stem from differences in assay conditions (e.g., serum concentration affecting compound stability). Standardizing protocols (e.g., 10% FBS in media) and including positive controls (e.g., doxorubicin) mitigates this .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。